molecular formula C21H15F5O B12843011 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-1,1'-biphenyl

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-1,1'-biphenyl

Katalognummer: B12843011
Molekulargewicht: 378.3 g/mol
InChI-Schlüssel: DGMLJXZLVWOMGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl is a complex organic compound with the molecular formula C22H15F7O. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. It is primarily used in the field of materials science, particularly in the development of liquid crystal materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl involves several steps. One common method includes the reaction of 3,5-difluoro-4’-propylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester with iodine pentafluoride and triethylamine trihydrofluoride salt in ethyl acetate. The reaction is typically carried out at 65°C for six hours .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various fluorinated biphenyl derivatives, while substitution reactions may produce different substituted biphenyl compounds .

Wissenschaftliche Forschungsanwendungen

4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its reactivity and interactions. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its unique chemical structure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propylbiphenyl
  • 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluorobiphenyl

Uniqueness

What sets 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl apart from similar compounds is its specific arrangement of fluorine atoms and the presence of an ethyl group. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Eigenschaften

Molekularformel

C21H15F5O

Molekulargewicht

378.3 g/mol

IUPAC-Name

5-[[4-(4-ethylphenyl)phenyl]-difluoromethoxy]-1,2,3-trifluorobenzene

InChI

InChI=1S/C21H15F5O/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)21(25,26)27-17-11-18(22)20(24)19(23)12-17/h3-12H,2H2,1H3

InChI-Schlüssel

DGMLJXZLVWOMGI-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C(OC3=CC(=C(C(=C3)F)F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.